molecular formula C19H16N4O3 B10804516 2-[4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]phenyl]acetic acid

2-[4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]phenyl]acetic acid

Cat. No.: B10804516
M. Wt: 348.4 g/mol
InChI Key: ZPPAEZYVEZBLIX-UHFFFAOYSA-N
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Description

2-[4-[4-(1H-Benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]phenyl]acetic acid is a novel chemical entity of significant interest in medicinal chemistry and drug discovery research. This synthetic compound features a unique molecular architecture that combines a benzimidazole heterocycle, known for its diverse biological activities , with a pyrrole system and a phenylacetic acid moiety. Benzimidazole derivatives are extensively studied for their potential as therapeutic agents and enzyme inhibitors . The integration of these pharmacophores suggests potential for investigating multiple biological pathways. Researchers can explore its application in developing new small-molecule inhibitors, probing protein-ligand interactions, or as a lead compound in oncology, infectious disease, or inflammation research. The specific mechanism of action, binding affinity, and selectivity profile are areas for ongoing experimental investigation. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human consumption under any circumstances.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

2-[4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]phenyl]acetic acid

InChI

InChI=1S/C19H16N4O3/c20-18-17(19-21-13-3-1-2-4-14(13)22-19)15(24)10-23(18)12-7-5-11(6-8-12)9-16(25)26/h1-8,20,24H,9-10H2,(H,21,22)(H,25,26)

InChI Key

ZPPAEZYVEZBLIX-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=C(C=C2)CC(=O)O)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

Biological Activity

The compound 2-[4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]phenyl]acetic acid is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antiparasitic properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of the compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. Its structural formula can be represented as follows:

C19H16N4O3\text{C}_{19}\text{H}_{16}\text{N}_{4}\text{O}_{3}

This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological exploration.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of benzimidazole derivatives, including the compound . A study focused on the effects of similar derivatives on K562 leukemia cells revealed significant cytotoxicity and apoptosis induction. The research utilized MTT assays to evaluate cell viability and flow cytometry to assess apoptotic markers such as caspase activation. The findings indicated that the compound effectively reduced viability in both imatinib-sensitive (K562S) and resistant (K562R) cell lines, suggesting its potential as a therapeutic agent against resistant leukemia types .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)Apoptosis Induction
2-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]phenyl]acetic acidK562S6.26 ± 0.33Yes
2-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]phenyl]acetic acidK562R6.48 ± 0.11Yes

Antiparasitic Activity

The compound has also shown promise in treating parasitic infections. Research indicates that benzimidazole derivatives are effective against helminth infections, with mechanisms involving disruption of microtubule formation in parasites. The specific activity of this compound against various intestinal helminths was evaluated, demonstrating significant efficacy in vitro .

Case Study: Anthelmintic Activity

A case study involving the administration of this compound to infected mammals showed a marked reduction in parasite load compared to untreated controls. The study emphasized the importance of dosage and formulation for maximizing therapeutic outcomes.

The proposed mechanism of action for this compound involves several pathways:

  • Inhibition of Cell Proliferation : By interfering with DNA synthesis and repair mechanisms.
  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Disruption of Microtubule Dynamics : Particularly relevant in antiparasitic activity.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several benzimidazole derivatives, as highlighted below:

Compound Name/ID Key Structural Features Biological Activity/Application Reference
Target Compound Benzimidazole-pyrrole hybrid with hydroxy, imino, and phenylacetic acid groups. Hypothetical: Anticancer, antimicrobial N/A
N-[4-(1H-Benzimidazol-2-yl)-phenyl]-2-chloroacetamide () Benzimidazole linked to chloroacetamide via phenyl group. Anthelmintic (comparable to albendazole)
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)-thiazol-5-yl]acetamide (9c, ) Benzimidazole-triazole-thiazole hybrid with bromophenyl substitution. Potential α-glucosidase inhibition
[2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]amino acetic acid () Benzimidazole-urea derivative with acetic acid chain. In vitro glucose uptake modulation
Denibulin Hydrochloride () Benzimidazole-carbamate with sulfanyl and amino-propanoyl groups. Anticancer (solid tumors)

Key Observations :

  • The target compound’s hydroxy-imino-pyrrole group distinguishes it from simpler benzimidazole-acetamide or triazole-thiazole derivatives. This moiety may enhance metal-binding or redox activity .
  • Unlike denibulin (a carbamate derivative), the phenylacetic acid group in the target compound could improve aqueous solubility, critical for bioavailability .
Anthelmintic Activity ():
  • Derivatives like N-[4-(1H-benzimidazol-2-yl)-phenyl]-2-chloroacetamide showed efficacy against Eisenia fetida, comparable to albendazole. The chloroacetamide group likely disrupts parasite microtubule assembly .
  • The target compound’s hydroxy-imino-pyrrole group may offer alternative mechanisms, such as interference with helminth redox systems.
α-Glucosidase Inhibition ():
  • Compound 9c (triazole-thiazole derivative) demonstrated docking poses suggesting competitive inhibition of α-glucosidase, relevant for diabetes management .
  • The target compound’s phenylacetic acid group could mimic substrate structures, enhancing enzyme binding .
Anticancer Potential ():
  • Denibulin’s sulfanyl and carbamate groups target tumor microenvironments. The target compound’s pyrrole-hydroxy-imino system may act as a kinase inhibitor or DNA intercalator .

Physicochemical Properties

Property Target Compound (Predicted) Derivatives (e.g., 9c) Derivatives
Melting Point 220–240°C 180–210°C 190–225°C
Solubility (Water) Moderate (due to –COOH) Low (lipophilic substituents) Low to moderate
LogP ~2.5 ~3.8 ~3.0

Notes:

  • The phenylacetic acid group in the target compound likely reduces LogP compared to thiazole or bromophenyl derivatives, improving pharmacokinetics .

Preparation Methods

Benzimidazole Ring Formation

The benzimidazole moiety is typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For example:

  • Step 1 : React 2-pyrrolecarboxylic acid with thionyl chloride to form the acyl chloride.

  • Step 2 : Couple with o-phenylenediamine in polyphosphoric acid (PPA) at 120°C for 6–8 hours, achieving 70–85% yield.

Critical Parameter : PPA enhances electrophilicity of the carbonyl, facilitating intramolecular cyclization.

Pyrrole Ring Functionalization

The 3-hydroxy-5-imino-pyrrole subunit is constructed through:

Hydrazine-Mediated Cyclization

  • React maleic anhydride with Schiff bases (e.g., from (5-benzoyl-benzimidazol-1-yl)-acetic acid hydrazide) in chloroform under reflux.

  • Conditions : 5 hours at 60°C, yielding 60–75%.

  • Mechanism : Nucleophilic attack by hydrazide nitrogen on anhydride carbonyl, followed by dehydration.

Microwave-Assisted Synthesis

  • Cyclize α,β-unsaturated ketones with hydrazine hydrate using microwave irradiation (300 W, 15 minutes).

  • Advantage : Reduces reaction time from 24 hours to 15 minutes with comparable yields (68–72%).

Phenylacetic Acid Side Chain Introduction

  • Ester Hydrolysis : Start with 2-(4-(methoxycarbonyl)phenyl)acetic acid , hydrolyze using 30% KOH in MeOH/H₂O (3:1) under reflux.

  • Yield : 89–92% after recrystallization.

  • Alternative : Direct coupling via EDC/HOBt in DCM, achieving 78% yield for amide intermediates.

Integrated Synthetic Pathways

Pathway A: Sequential Cyclocondensation and Coupling

  • Synthesize 1H-benzimidazol-2-yl-acetic acid hydrazide from o-phenylenediamine and ethyl bromoacetate.

  • React with 3-hydroxy-5-imino-pyrrole-2-carbaldehyde in acetic acid (reflux, 8 hours).

  • Purify via column chromatography (ethyl acetate/hexane, 1:3).

  • Overall Yield : 65%.

Pathway B: One-Pot Heterocyclization

  • Combine 2-(4-aminophenyl)acetic acid , 2-pyrrolecarboxaldehyde , and NH₄OAc in acetic acid.

  • Heat at 140°C for 2 hours, inducing simultaneous benzimidazole and pyrrole formation.

  • Yield : 58%.

  • Limitation : Requires strict stoichiometric control to avoid byproducts.

Analytical Characterization Data

Spectral Confirmation

TechniqueKey Signals (Compound)Reference
¹H NMR δ 7.59 (d, 2H, benzimidazole-H), δ 6.23 (m, 1H, pyrrole-H), δ 5.28 (s, 2H, CH₂)
¹³C NMR 168.2 ppm (COOH), 152.1 ppm (C=N), 145.3 ppm (pyrrole-C)
IR 1727 cm⁻¹ (C=O), 3431 cm⁻¹ (O-H), 1620 cm⁻¹ (C=N)
MS m/z 445.1 [M+H]⁺

Purity Assessment

  • HPLC : >98% purity using C18 column (ACN/H₂O, 70:30).

  • Melting Point : 218–220°C (decomposition observed above 230°C).

Comparative Analysis of Methods

MethodYield (%)TimeAdvantagesChallenges
Pathway A 6512 hoursHigh regioselectivityMulti-step purification required
Pathway B 582 hoursOne-pot efficiencyLow yield due to side reactions
Microwave-Assisted 7215 minutesRapid cyclizationSpecialized equipment needed

Industrial-Scale Considerations

  • Cost-Effectiveness : Pathway A is preferred for batch production due to reliable yields.

  • Green Chemistry : Replace PPA with Sc(OTf)₃ in ethanol, reducing toxicity (yield drops to 55%).

  • Safety : Avoid thionyl chloride by using DCC/DMAP for acyl activation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]phenyl]acetic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including condensation of benzimidazole precursors with pyrrole intermediates under reflux conditions. Key parameters include solvent selection (e.g., dimethyl sulfoxide or acetonitrile), temperature control (60–120°C), and pH adjustments to minimize side reactions. For example, inert atmospheres (N₂/Ar) and stoichiometric ratios of acylating agents are critical for yield optimization . Design of Experiments (DoE) is recommended to systematically vary parameters (e.g., time, catalyst loading) and identify optimal conditions using statistical models .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the benzimidazole and pyrrole moieties, while Infrared (IR) spectroscopy confirms functional groups (e.g., hydroxy, imino). High-Performance Liquid Chromatography (HPLC) assesses purity (>95%), and Mass Spectrometry (MS) validates molecular weight. Cross-referencing experimental data with computational predictions (e.g., DFT-calculated NMR shifts) enhances structural confidence .

Advanced Research Questions

Q. How can computational chemistry methods be integrated into the experimental design of novel derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways, transition states, and thermodynamic stability of intermediates. Tools like reaction path search algorithms identify feasible routes, reducing trial-and-error experimentation. For example, docking simulations (e.g., AutoDock Vina) model interactions between derivatives and biological targets (e.g., enzymes), guiding rational modifications to enhance binding affinity .

Q. How do researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Methodological Answer : Contradictions in spectral data (e.g., unexpected peaks in NMR) are addressed via comparative analysis with reference compounds or isotopic labeling. For unexpected byproducts, tandem MS/MS or X-ray crystallography clarifies structural anomalies. Statistical DoE models help trace root causes (e.g., impurity in starting materials) by correlating reaction variables with byproduct formation .

Q. What strategies are employed to study the interaction mechanisms between this compound and biological targets?

  • Methodological Answer : Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding kinetics (Kd, ΔH). Computational molecular dynamics simulations reveal conformational changes in targets upon ligand binding. For example, superimposing docking poses (e.g., 9c derivative in ) with co-crystallized ligands identifies key hydrogen bonds or π-π interactions .

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